

MRZ 2-514 CAS number 202808-11-5

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Compound of Interest		
Compound Name:	MRZ 2-514	
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An In-depth Technical Guide to MRZ 2-514 (Beprodone)

CAS Number: 202808-11-5 Chemical Name: 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one

This technical guide provides a comprehensive overview of MRZ 2-514 (also known as Beprodone), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine binding site (glycineB). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

MRZ 2-514 belongs to a series of tricyclic pyrido-phthalazine-dione derivatives developed for their antagonistic effects at the glycineB site of the NMDA receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. MRZ 2-514's mechanism as a glycineB antagonist offers a potential avenue for modulating NMDA receptor function.

Mechanism of Action

MRZ 2-514 functions as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[2][3][4] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1/GluN3 subunits. By binding to the glycineB site on the GluN1 subunit, MRZ 2-514 prevents the binding



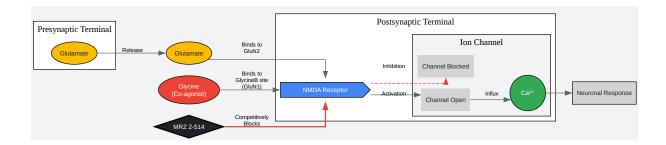




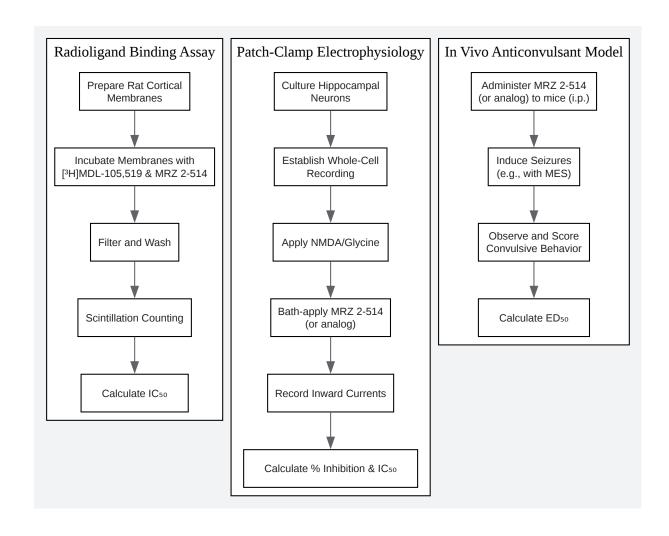
of the co-agonist, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca2+. This leads to a reduction in NMDA receptor-mediated neuronal excitation. The antagonism by compounds in this class has been shown to be non-voltage-dependent.[1]

Signaling Pathway Diagram









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